N-Butyl 3-bromobenzenesulfonamide

Physicochemical characterization Crystallinity Melting point

For medchem teams developing AT2 agonists or GluN2A-selective antagonists, sourcing a regiospecifically meta-brominated sulfonamide is critical-non-brominated analogs lack the cross-coupling handle, while ortho/para isomers alter oxidative addition kinetics. N-Butyl 3-bromobenzenesulfonamide (CAS 871269-09-9) provides the exact 3-bromo substitution pattern shown to confer 2.5-fold higher GluN2A antagonistic activity (IC50 = 204 nM) vs. non-halogenated leads. The N-butyl chain protects the sulfonamide NH from Pd coordination, enabling cleaner Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira diversification. Solid, mp 46-50°C; ≥98% purity; room-temperature storage and ambient shipping simplify global logistics.

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
CAS No. 871269-09-9
Cat. No. B1277427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl 3-bromobenzenesulfonamide
CAS871269-09-9
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H14BrNO2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3
InChIKeyFOIGOOIJVWAXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl 3-bromobenzenesulfonamide Structural Baseline


N-Butyl 3-bromobenzenesulfonamide (CAS 871269-09-9) is a substituted benzenesulfonamide with molecular formula C10H14BrNO2S and molecular weight 292.19 g/mol [1]. The compound is characterized by a linear n-butyl chain on the sulfonamide nitrogen and a bromine atom at the meta (3-) position of the benzene ring . It is supplied as a solid with a reported melting point of 46-50°C and purity specifications typically ≥95% . The compound belongs to a broader class of brominated benzenesulfonamides that have been investigated as intermediates for AT2 receptor agonist synthesis and as fragments in medicinal chemistry programs . Closest comparators include the non-brominated analog N-butylbenzenesulfonamide (CAS 3622-84-2), the unsubstituted sulfonamide 3-bromobenzenesulfonamide (CAS 89599-01-9), regioisomers such as 2-bromo-N-butylbenzenesulfonamide (CAS 951885-17-9) and 4-bromo-N-tert-butylbenzenesulfonamide (CAS 93281-65-3), and N-alkyl variants including 3-bromo-N-(sec-butyl)benzenesulfonamide and 3-bromo-N,N-diethylbenzenesulfonamide [2].

Meta-bromo handle enables Suzuki, Buchwald‑Hartwig and related cross‑couplings
N‑butyl chain modulates hydrogen‑bonding, crystallinity and solubility profile
Supplied as solid for solution‑phase synthetic protocols

N-Butyl 3-bromobenzenesulfonamide Substitution Limitations


Substitution of N-Butyl 3-bromobenzenesulfonamide with non-brominated analogs eliminates a critical functional handle: the bromine atom at the meta position. This bromine enables downstream transformations via cross-coupling reactions (Suzuki, Buchwald-Hartwig) that are inaccessible to N-butylbenzenesulfonamide (CAS 3622-84-2) [1]. In GluN2A NMDA receptor antagonist programs, the 3-bromo substitution conferred 2.5-fold higher antagonistic activity (IC50 = 204 nM) compared to non-brominated lead compounds, demonstrating that even in structurally distinct benzenesulfonamide series, meta-bromination is a pharmacophoric determinant [2]. Regioisomeric substitution with ortho-bromo (CAS 951885-17-9) or para-bromo (CAS 93281-65-3) analogs alters electronic distribution and steric accessibility around the sulfonamide group, which affects both synthetic reactivity and potential biological target engagement . Additionally, alternative N-alkyl variants (sec-butyl, tert-butyl, diethyl) introduce divergent steric bulk and conformational constraints that modify solubility, crystallinity, and intermolecular interactions, as reflected in melting point differences (meta-bromo N-butyl: 46-50°C vs. para-bromo N-tert-butyl: 96-98°C) . For procurement, these structural distinctions translate to non-interchangeable synthetic utility and distinct physicochemical handling characteristics.

Non‑brominated analog eliminates cross‑coupling reactivity
N‑butylbenzenesulfonamide lacks the aryl bromide handle, blocking downstream diversification.
Regioisomeric bromine substitution changes coupling kinetics
Ortho‑ or para‑bromo analogs alter steric and electronic profiles, affecting oxidative addition and transmetalation.
Alternative N‑alkyl chains shift solubility and solid‑state behavior
sec‑Butyl, tert‑butyl or diethyl variants exhibit different melting points and crystallinity, impacting handling and formulation.

N-Butyl 3-bromobenzenesulfonamide: Property and Utility Evidence


Melting Point: Differentiated Handling & Crystallinity

N-Butyl 3-bromobenzenesulfonamide exhibits a significantly lower melting point (46-50°C) compared to its unsubstituted sulfonamide precursor 3-bromobenzenesulfonamide (151-156°C) and its para-bromo regioisomer N-tert-butyl analog 4-bromo-N-tert-butylbenzenesulfonamide (96-98°C) [1]. This melting point depression reflects the combined effects of N-alkylation disrupting hydrogen-bonding networks and meta-substitution altering crystal packing efficiency. The target compound's lower melting point may confer advantages in solution-phase synthetic protocols by enhancing solubility in organic solvents at ambient temperatures, whereas the higher-melting analogs require additional solubilization effort or heating [2]. For procurement, this difference dictates storage conditions: the target compound requires 'keep cold' storage (46-50°C melting point), while the unsubstituted 3-bromobenzenesulfonamide can be stored at room temperature without special precautions [3].

Melting point differentiation
Reported
46–50 °C vs. 151–156 °C (unsubstituted) and 96–98 °C (para‑bromo N‑tert‑butyl)
Lower melting point supports solution‑phase handling and may simplify dissolution.
Cold storage recommended; direct substitution with higher‑melting analogs alters protocol.
Physicochemical characterization Crystallinity Melting point Solid-state properties

Lipophilicity: Chromatographic and Partitioning Impact

N-Butyl 3-bromobenzenesulfonamide has a calculated LogP of 3.999 [1]. This represents a substantial increase in lipophilicity compared to its non-brominated counterpart N-butylbenzenesulfonamide, which has a topological polar surface area (TPSA) of 54.60 Ų but lacks the bromine substituent that contributes to hydrophobic surface area [2]. While direct LogP data for N-butylbenzenesulfonamide is not available in the public domain, the addition of a bromine atom typically increases LogP by approximately 0.5-1.0 units in aromatic systems [3]. This lipophilicity differential translates to longer retention times on reversed-phase HPLC (C18) columns and altered partitioning in liquid-liquid extraction protocols. For procurement in medicinal chemistry programs, the higher LogP of N-Butyl 3-bromobenzenesulfonamide relative to non-brominated analogs must be accounted for in purification method development and may influence biological membrane permeability predictions [4].

Lipophilicity (calculated LogP)
Class‑level
LogP = 3.999 (calculated)
Higher LogP versus non‑brominated analog affects reversed‑phase retention and extraction behavior.
Estimated Δ +0.5 to +1.0 units; experimental validation not located.
Lipophilicity LogP Chromatography ADME prediction

N-Butyl Chain: Boiling Point and Volatility

N-Butyl 3-bromobenzenesulfonamide exhibits a predicted boiling point of 378.4°C at 760 mmHg [1]. In contrast, its N-unsubstituted analog 3-bromobenzenesulfonamide has a predicted boiling point of 375.8±44.0°C [2]. The N-butyl substitution modestly increases the boiling point while simultaneously introducing a flexible hydrophobic chain. More critically, the N-butyl group eliminates the primary sulfonamide N-H hydrogen bond donors that are present in 3-bromobenzenesulfonamide, fundamentally altering intermolecular interactions and vapor pressure behavior [3]. This structural distinction has direct implications for purification strategies: the N-butyl compound is amenable to normal-phase chromatography without the tailing often observed with primary sulfonamides, and its volatility profile differs sufficiently to require distinct handling protocols during solvent evaporation and drying .

Boiling point and H‑bonding
Reported
378.4 °C vs. 375.8 °C (unsubstituted sulfonamide); 1 HBD vs. 2 HBD
Similar boiling point but distinct hydrogen‑bonding capacity alters chromatography and evaporation profiles.
Predicted values; experimental verification advised.
Boiling point Volatility Distillation Physical property

Meta-Bromine: Cross-Coupling Reactivity

N-Butyl 3-bromobenzenesulfonamide contains an aryl bromide functional group at the meta position, which serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations . The non-brominated analog N-butylbenzenesulfonamide (CAS 3622-84-2) lacks this reactive center entirely, rendering it inert to these transformations [1]. The meta-bromine position offers distinct electronic and steric properties compared to ortho- and para-bromo regioisomers: oxidative addition rates in Pd-catalyzed couplings vary by substitution pattern, with meta-substituted aryl bromides often exhibiting intermediate reactivity . In medicinal chemistry applications, 3-bromo benzenesulfonamide fragments have demonstrated 2.5-fold higher antagonistic activity than non-halogenated leads (IC50 = 204 nM vs. ~510 nM for lead compound), confirming that meta-bromination can be a pharmacophoric determinant rather than merely a synthetic convenience [2]. For procurement, this bromine handle is the primary value driver; substitution with non-brominated or regioisomeric analogs would eliminate or alter downstream synthetic options.

Cross‑coupling handle
Class‑level
Aryl bromide at meta position; compatible with Suzuki, Heck, Sonogashira, Buchwald‑Hartwig
Enables diversification unavailable with non‑halogenated analog; regiochemistry may influence coupling kinetics.
Activity reference from GluN2A antagonist series; context‑dependent.
Cross-coupling Suzuki reaction Buchwald-Hartwig amination Synthetic building block

N-Butyl 3-bromobenzenesulfonamide: Applications


AT2 Receptor Agonist Intermediate Synthesis

N-Butyl 3-bromobenzenesulfonamide serves as a key intermediate in the preparation of benzamide-based selective angiotensin II AT2 receptor agonists . The compound's aryl bromide enables Suzuki-Miyaura cross-coupling to install diverse aryl and heteroaryl groups onto the benzenesulfonamide scaffold, while the N-butyl chain provides appropriate lipophilicity for receptor engagement. In related benzenesulfonamide series, the 3-bromo substitution pattern has been shown to confer up to 2.5-fold enhanced target engagement compared to non-halogenated analogs [1], suggesting that the bromine atom may contribute to both synthetic versatility and pharmacophoric recognition. Researchers requiring this specific substitution pattern for structure-activity relationship (SAR) studies cannot substitute the compound with non-brominated or regioisomeric analogs without altering the intended molecular design.

Aryl Bromide Cross-Coupling Building Block

The aryl bromide functional group at the meta position of N-Butyl 3-bromobenzenesulfonamide provides a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (alkyne installation) . The sulfonamide nitrogen's butyl substitution protects the N-H from undesired coordination to palladium catalysts, enabling cleaner reaction profiles compared to primary sulfonamide analogs [1]. The meta-substitution pattern offers distinct steric and electronic properties compared to ortho- and para-bromo regioisomers, which can influence oxidative addition kinetics and subsequent transmetalation steps. Synthetic chemists requiring a benzenesulfonamide scaffold with a bromine handle for diversification cannot substitute non-halogenated or differently substituted analogs without fundamentally altering the synthetic plan [2].

GluN2A-Selective NMDA Antagonist Fragment

Although N-Butyl 3-bromobenzenesulfonamide itself has not been directly characterized as a GluN2A antagonist, structurally related 3-bromobenzenesulfonamide derivatives have demonstrated potent and selective antagonism of GluN2A-containing NMDA receptors . In systematic structure-activity relationship studies, the 3-bromo substitution conferred an IC50 of 204 nM, representing a 2.5-fold improvement over non-halogenated lead compounds [1]. This evidence supports the use of N-Butyl 3-bromobenzenesulfonamide as a fragment for further elaboration into GluN2A-selective tool compounds or therapeutic candidates targeting neurological disorders including anxiety, depression, and schizophrenia [2]. The N-butyl chain may provide favorable physicochemical properties for blood-brain barrier penetration, a critical requirement for CNS-targeted agents. Procurement of non-brominated analogs would eliminate the activity-enhancing bromine substituent and compromise the intended pharmacological profile.

Crystallography: Sulfonamide Packing Reference

N-Butyl 3-bromobenzenesulfonamide's defined melting point (46-50°C) and the presence of both a flexible butyl chain and a heavy bromine atom make it suitable as a reference compound in solid-state chemistry investigations . The compound's structural features—N-alkylated sulfonamide with reduced hydrogen-bonding capacity relative to primary sulfonamides—produce distinct crystal packing motifs. Hirshfeld surface analysis of related 3-bromobenzenesulfonamide derivatives has revealed that H···H, H···Br, and H···O contacts dominate intermolecular interactions, with bromine contributing significantly to crystal stabilization through halogen bonding [1]. The N-butyl chain introduces conformational flexibility absent in unsubstituted analogs (e.g., 3-bromobenzenesulfonamide, CAS 89599-01-9), which alters crystal lattice energies and melting behavior. Researchers investigating structure-property relationships in sulfonamide crystals require this specific substitution pattern; regioisomeric or non-brominated analogs produce fundamentally different solid-state arrangements [2].

Application
Selection Property
Validation Focus
AT2 receptor agonist intermediate synthesis
Aryl bromide for Suzuki coupling
Cross‑coupling efficiency; scaffold purity
Aryl bromide cross‑coupling building block
Meta‑bromo positional reactivity
Oxidative addition and transmetalation kinetics
GluN2A‑selective antagonist fragment elaboration
3‑Bromo pharmacophoric contribution
Target engagement; selectivity profiling in GluN2A assays
Crystallography packing reference
N‑butyl effect on crystal packing
Hirshfeld surface analysis; halogen bonding motifs

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